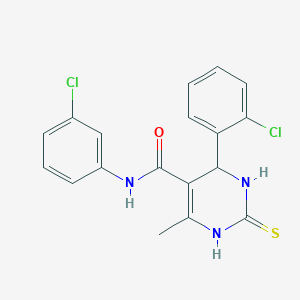![molecular formula C15H22INO2 B5111284 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5111284.png)
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol, also known as DMPI, is a chemical compound that has been found to have potential applications in scientific research. DMPI is a member of the phenol family and is a derivative of the drug phenoxybenzamine. It has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
Wirkmechanismus
The exact mechanism of action of 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol is still being studied. It is thought to act as an antagonist at alpha-adrenergic receptors, which are involved in the regulation of blood pressure and other physiological processes. 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has also been found to increase the activity of antioxidant enzymes, which protect cells from oxidative stress. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol in lab experiments is its ability to cross the blood-brain barrier, allowing it to act on the central nervous system. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been found to have low toxicity in animal studies, making it a safer option for use in research. One limitation of 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol's neuroprotective effects and ability to cross the blood-brain barrier make it a promising candidate for further study. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol's anticancer and anti-inflammatory properties make it a potential candidate for the development of new cancer therapies and treatments for inflammatory diseases. Further research is needed to fully understand the mechanism of action of 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol and its potential applications in scientific research.
Synthesemethoden
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol can be synthesized through a multistep process starting with 4-methoxyphenol. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the iodination of the aromatic ring using iodine and silver nitrate. The piperidine moiety is then added through a Grignard reaction, and the TBDMS group is removed with tetra-n-butylammonium fluoride. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been found to have potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO2/c1-10-4-11(2)8-17(7-10)9-12-5-13(16)15(18)14(6-12)19-3/h5-6,10-11,18H,4,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBSGCAVGSCUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=C(C(=C2)I)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5426523 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B5111201.png)
![4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5111214.png)
![3-(acetyloxy)-10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5111221.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5111224.png)

![N-(3,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5111231.png)
![4-(4-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5111235.png)
![1-(2-ethoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5111254.png)
![1-[3-(4-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5111258.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5111260.png)
![N-{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5111263.png)

![ethyl 4-amino-2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5111293.png)
![5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111295.png)